N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride: is an organosilane compound with the chemical formula C14H34ClNO3Si . This compound is known for its use as a silane coupling agent and a disinfectant. It is a versatile chemical that finds applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride typically involves the reaction of N,N-dimethyldecan-1-amine with trimethoxysilyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethyldecan-1-amine+trimethoxysilyl chloride→N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in a solution form, such as a 42 wt. % solution in methanol .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Water: Used for hydrolysis reactions.
Acids and Bases: Can catalyze hydrolysis and condensation reactions.
Solvents: Methanol and other organic solvents are commonly used.
Major Products:
Silanol Groups: Formed from hydrolysis.
Siloxane Bonds: Formed from condensation reactions.
Scientific Research Applications
Chemistry:
Silane Coupling Agent: Used to improve the adhesion between organic and inorganic materials.
Precursor for Silica: Acts as a precursor for the formation of silica and other silicate materials.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and preservatives.
Medicine:
Drug Delivery Systems: Used in the development of drug delivery systems due to its ability to form stable bonds with various substrates.
Industry:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds enhance the adhesion between organic and inorganic materials, making the compound an effective coupling agent .
Comparison with Similar Compounds
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride: Another organosilane compound with similar applications.
Dimethyldioctadecylammonium chloride: Used as a disinfectant and preservative.
Uniqueness: N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride is unique due to its specific structure, which allows it to form stable siloxane bonds. This property makes it particularly effective as a silane coupling agent and in various industrial applications .
Properties
CAS No. |
62117-52-6 |
---|---|
Molecular Formula |
C16H38ClNO3Si |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
decyl-dimethyl-(trimethoxysilylmethyl)azanium;chloride |
InChI |
InChI=1S/C16H38NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-17(2,3)16-21(18-4,19-5)20-6;/h7-16H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
LFRNLUJZAYTAPE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C[Si](OC)(OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.